![molecular formula C8H4BrFN2O2 B13343786 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13343786.png)
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological and chemical properties. The presence of both bromine and fluorine atoms in the structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities or the inhibition of specific cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but lacks the bromine atom.
7-Bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The unique combination of bromine and fluorine atoms in 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid provides distinct chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H4BrFN2O2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-6-2-1-5(10)7-4(8(13)14)3-11-12(6)7/h1-3H,(H,13,14) |
InChI Key |
GPIFQUNBVBLVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C(=C1)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


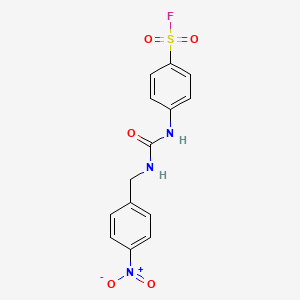

![9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13343724.png)
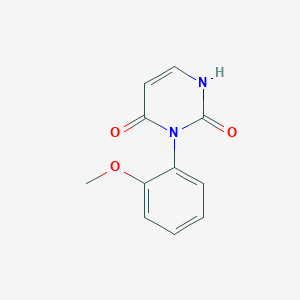

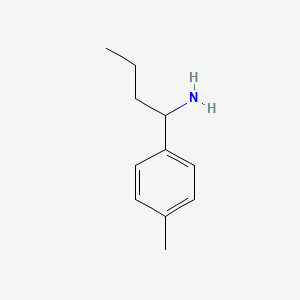
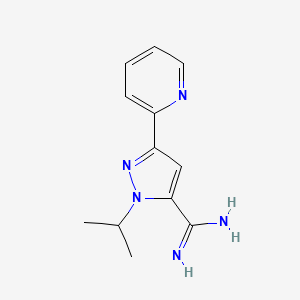
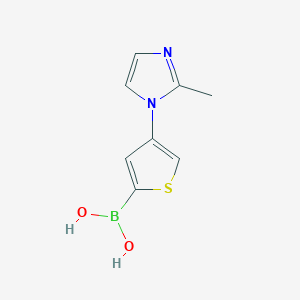
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)
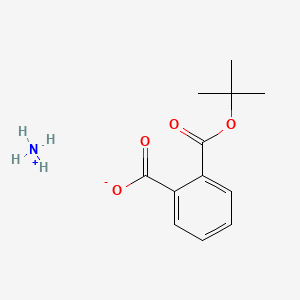
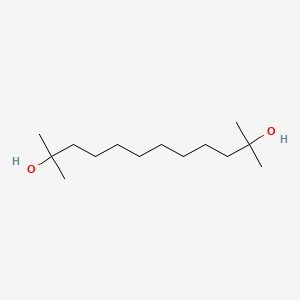

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13343775.png)
